3-(benzo[d]thiazol-2-yl)-6,8-dibromo-2-phenylquinazolin-4(3H)-one
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Overview
Description
3-(benzo[d]thiazol-2-yl)-6,8-dibromo-2-phenylquinazolin-4(3H)-one is a complex organic compound that features a quinazolinone core substituted with benzo[d]thiazole and bromine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzo[d]thiazol-2-yl)-6,8-dibromo-2-phenylquinazolin-4(3H)-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by reacting anthranilic acid with benzoyl chloride in the presence of a base such as pyridine.
Bromination: The quinazolinone core is then brominated using bromine or N-bromosuccinimide (NBS) to introduce bromine atoms at the 6 and 8 positions.
Introduction of Benzo[d]thiazole:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(benzo[d]thiazol-2-yl)-6,8-dibromo-2-phenylquinazolin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of quinazolinone derivatives with oxidized functional groups.
Reduction: Formation of reduced quinazolinone derivatives.
Substitution: Formation of substituted quinazolinone derivatives with various functional groups.
Scientific Research Applications
3-(benzo[d]thiazol-2-yl)-6,8-dibromo-2-phenylquinazolin-4(3H)-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anticancer, antimicrobial, and anti-inflammatory properties.
Materials Science: The compound is explored for its use in organic electronics and as a fluorescent probe for metal ion detection.
Biological Research: It is used in studies related to enzyme inhibition and cell signaling pathways.
Mechanism of Action
The mechanism of action of 3-(benzo[d]thiazol-2-yl)-6,8-dibromo-2-phenylquinazolin-4(3H)-one involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in cell proliferation and apoptosis.
Pathways Involved: It modulates signaling pathways such as the MAPK/ERK pathway, leading to the inhibition of cancer cell growth and induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine
- Benzo[d]thiazole-2-thiol derivatives
- Thiazolo[4,5-b]pyridines
Uniqueness
3-(benzo[d]thiazol-2-yl)-6,8-dibromo-2-phenylquinazolin-4(3H)-one is unique due to its specific substitution pattern and the presence of both benzo[d]thiazole and quinazolinone moieties.
Properties
CAS No. |
82450-47-3 |
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Molecular Formula |
C21H11Br2N3OS |
Molecular Weight |
513.2 g/mol |
IUPAC Name |
3-(1,3-benzothiazol-2-yl)-6,8-dibromo-2-phenylquinazolin-4-one |
InChI |
InChI=1S/C21H11Br2N3OS/c22-13-10-14-18(15(23)11-13)25-19(12-6-2-1-3-7-12)26(20(14)27)21-24-16-8-4-5-9-17(16)28-21/h1-11H |
InChI Key |
XFUFYSBJQYRZQY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3Br)Br)C(=O)N2C4=NC5=CC=CC=C5S4 |
Origin of Product |
United States |
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